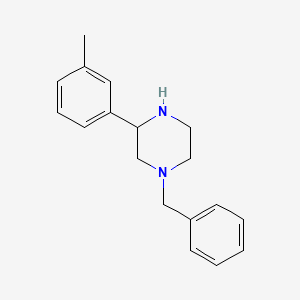
1-Benzyl-3-(3-Methylphenyl)piperazin
Übersicht
Beschreibung
1-Benzyl-3-(3-methylphenyl)piperazine is a synthetic substance that does not occur naturally . It is one of a small group of benzyl-substituted piperazines . It is used as a reference material for forensic laboratories .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 1-Benzyl-3-(3-methylphenyl)piperazine is C18H22N2 . The substituted piperazines are dibasic amines with no stereoisomers .Physical and Chemical Properties Analysis
1-Benzyl-3-(3-methylphenyl)piperazine is a pale yellow oil . The molecular weight is 266.38 .Wissenschaftliche Forschungsanwendungen
Darmeindringverstärker
Phenylpiperazinderivate, einschließlich “1-Benzyl-3-(3-Methylphenyl)piperazin”, wurden auf ihr Potenzial als Darmeindringverstärker untersucht . Diese Verbindungen können den Transport von makromolekularen Therapeutika durch das Darmepithel in den Blutkreislauf verbessern, was ein großes Hindernis für die orale Verabreichung dieser Therapeutika darstellt . Insbesondere 1-Phenylpiperazin und seine Derivate haben gezeigt, dass sie den transepithelialen Transport mit minimaler Zytotoxizität verbessern .
Arzneimittel-Abgabesysteme
Die Verbindung wird auch bei der Entwicklung von Arzneimittel-Abgabesystemen untersucht. Es wurde festgestellt, dass bestimmte Substitutionen am Phenylring des Moleküls die Toxizität signifikant erhöhen können, während aliphatische Substitutionen zu Wirksamkeit und Toxizitätsprofilen führen, die mit 1-Phenylpiperazin vergleichbar sind . Dies deutet darauf hin, dass “this compound” und seine Derivate zur Entwicklung effektiverer und sichererer Arzneimittel-Abgabesysteme verwendet werden könnten .
Antidepressiva-Herstellung
“this compound” ist ein nützliches Zwischenprodukt bei der Herstellung des Antidepressivums Mirtazapin . Mirtazapin ist ein Antidepressivum, das sich für die orale Verabreichung eignet, und der Prozess zu seiner Herstellung beinhaltet die Verwendung von “this compound” als Zwischenprodukt .
Chemische Synthese
Die Verbindung wird auch in der chemischen Synthese verwendet. Zum Beispiel wird sie bei der Herstellung von 1-Methyl-3-Phenylpiperazin verwendet, einer Verbindung, die verschiedene Anwendungen in der pharmazeutischen Industrie hat .
Forschung an molekularen Familien
“this compound” gehört zur molekularen Familie der Piperazine, die wegen ihrer vielfältigen biologischen Aktivitäten intensiv untersucht werden. Die Untersuchung dieser Verbindung und ihrer Derivate trägt zum Verständnis der Struktur-Funktions-Beziehungen innerhalb dieser molekularen Familie bei .
Entwicklung neuartiger Piperazinderivate
Die Verbindung wird bei der Entwicklung neuartiger Piperazinderivate verwendet. Beispielsweise wurde ein neuartiges Piperazinderivat, 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazin, unter Verwendung von “this compound” als Ausgangsmaterial synthetisiert .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1-Benzyl-3-(3-methylphenyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to affect the activity of certain enzymes, leading to changes in biochemical pathways. For example, it may inhibit or activate specific enzymes, thereby altering the metabolic processes within cells. The interactions between 1-Benzyl-3-(3-methylphenyl)piperazine and these biomolecules are crucial for understanding its biochemical properties and potential therapeutic applications .
Cellular Effects
1-Benzyl-3-(3-methylphenyl)piperazine has been observed to influence various types of cells and cellular processes. It can affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, 1-Benzyl-3-(3-methylphenyl)piperazine can alter gene expression, resulting in the upregulation or downregulation of certain genes. These effects on cellular processes are essential for understanding the compound’s potential therapeutic and toxicological implications .
Molecular Mechanism
The molecular mechanism of 1-Benzyl-3-(3-methylphenyl)piperazine involves its interactions with various biomolecules at the molecular level. The compound can bind to specific receptors or enzymes, leading to changes in their activity. For example, it may act as an agonist or antagonist at certain receptors, thereby modulating their signaling pathways. Additionally, 1-Benzyl-3-(3-methylphenyl)piperazine can inhibit or activate enzymes, resulting in changes in biochemical reactions. These molecular interactions are critical for understanding the compound’s mechanism of action and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-3-(3-methylphenyl)piperazine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Benzyl-3-(3-methylphenyl)piperazine can undergo degradation over time, leading to changes in its activity. Additionally, the compound’s long-term effects on cellular function have been observed in both in vitro and in vivo studies. These temporal effects are essential for understanding the compound’s stability and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-Benzyl-3-(3-methylphenyl)piperazine vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal effects, while higher doses can lead to significant changes in cellular function. Additionally, high doses of 1-Benzyl-3-(3-methylphenyl)piperazine may result in toxic or adverse effects, highlighting the importance of determining the appropriate dosage for therapeutic applications. These dosage effects are crucial for understanding the compound’s safety and efficacy in animal models .
Metabolic Pathways
1-Benzyl-3-(3-methylphenyl)piperazine is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. For example, it may be metabolized by certain enzymes, resulting in the formation of metabolites that can further influence biochemical reactions. Understanding the metabolic pathways of 1-Benzyl-3-(3-methylphenyl)piperazine is essential for determining its pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1-Benzyl-3-(3-methylphenyl)piperazine within cells and tissues are important factors that influence its activity and function. The compound can interact with specific transporters or binding proteins, leading to its localization and accumulation in certain cellular compartments. These interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 1-Benzyl-3-(3-methylphenyl)piperazine plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-benzyl-3-(3-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-15-6-5-9-17(12-15)18-14-20(11-10-19-18)13-16-7-3-2-4-8-16/h2-9,12,18-19H,10-11,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHGUGUDPGYZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CN(CCN2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(tert-butoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B1468215.png)
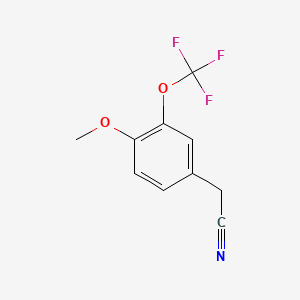

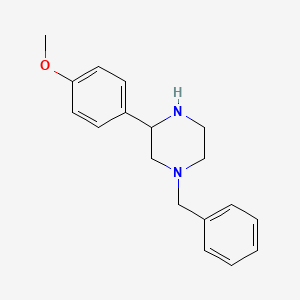
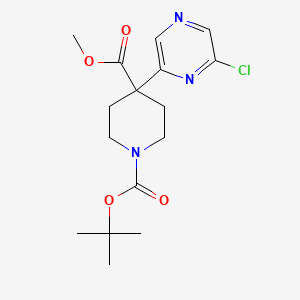
![Methyl 2-[1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-1,3-oxazole-4-carboxylate](/img/structure/B1468221.png)
![Ethyl (E)-4-[(6-methyl-2-nitro-3-pyridinyl)oxy]-2-butenoate](/img/structure/B1468223.png)
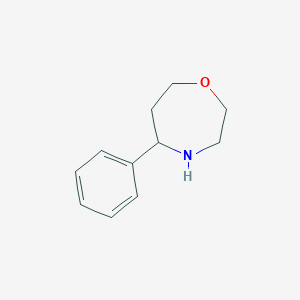
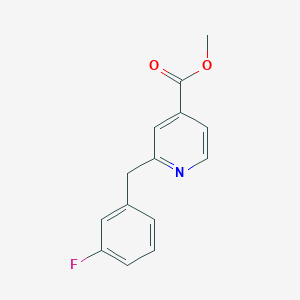
![4-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B1468229.png)
![2-(Benzylamino)-3-[4-(dimethylamino)phenyl]-1-propanol](/img/structure/B1468233.png)
![2-[3-(3-Methoxy-2,2-dimethyl-3-oxopropyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1468234.png)
![6-Azido-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1468235.png)
![1-[5-Bromo-3-(2,6-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-1-ethanone](/img/structure/B1468236.png)
